molecular formula C10H12Cl2Pt B1143517 Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) CAS No. 12083-92-0

Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II)

Cat. No.: B1143517
CAS No.: 12083-92-0
M. Wt: 398.2 g/mol
InChI Key: WGIHWYYQPYXMJF-UHFFFAOYSA-L
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Description

Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) is a platinum-based organometallic compound with the chemical formula C10H12Cl2Pt. It is known for its unique structure, where a platinum atom is bonded to two chlorine atoms and two dicyclopentadienyl ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) can be synthesized through the reaction of platinum(II) chloride with dicyclopentadiene in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, solvent selection, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) include phosphines, amines, and other nucleophiles. Reaction conditions often involve solvents like dichloromethane or toluene, with temperature control to optimize reaction rates and yields .

Major Products Formed

The major products formed from reactions involving Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-ligated platinum complexes .

Mechanism of Action

The mechanism of action of Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) involves its ability to coordinate with various ligands and substrates. The platinum center can form stable complexes with nucleophiles, facilitating catalytic processes. In medicinal applications, the compound can interact with DNA, leading to the formation of platinum-DNA adducts that disrupt cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other platinum compounds.

Biological Activity

Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II), with the chemical formula C₁₀H₁₂Cl₂Pt, is an organometallic compound notable for its potential biological activity, particularly in cancer research. This compound features a unique coordination of platinum with cyclopentadiene ligands, and it has been studied for its cytotoxic effects on various cancer cell lines.

  • Molecular Weight : Approximately 398.19 g/mol
  • Appearance : Yellow crystals or powder
  • Solubility : Insoluble in water; soluble in organic solvents
  • Safety : Potential irritant; may cause skin or eye problems upon contact and is suspected to be harmful if inhaled or ingested .

Preliminary studies indicate that dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) may induce apoptosis in cancer cells. The compound's structure allows it to interact with biological macromolecules such as proteins and nucleic acids, leading to significant biochemical changes that influence cell growth and apoptosis pathways. These interactions are essential for evaluating the compound's therapeutic efficacy and safety profile.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, studies have shown that it can effectively induce cell death in specific types of cancer cells, although the exact mechanisms remain to be fully elucidated.

Table 1: Summary of Cytotoxicity Studies

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)10Disruption of DNA synthesis
K562 (Leukemia)12Inhibition of cell proliferation

Comparative Analysis with Other Platinum Compounds

Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) shares structural similarities with other platinum-based anticancer agents like cisplatin and carboplatin but is distinguished by its unique ligand arrangement and coordination geometry.

Table 2: Comparison of Platinum-Based Compounds

Compound NameChemical FormulaNotable Features
CisplatinC₁₂H₁₈Cl₂N₂PtWidely used anticancer drug
CarboplatinC₁₂H₁₁Cl₂N₂PtLess toxic than cisplatin
Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II)C₁₀H₁₂Cl₂PtUnique ligand arrangement enhances activity

Case Study 1: Apoptotic Mechanisms in Cancer Cells

A study conducted on the effects of dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) on HeLa cells demonstrated that treatment led to significant morphological changes indicative of apoptosis. Flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment, confirming the compound's potential as an apoptotic agent.

Case Study 2: Interaction with Nucleic Acids

Further research explored the binding affinity of dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) to DNA. Spectroscopic methods indicated strong interactions between the compound and DNA bases, suggesting a possible mechanism for its cytotoxic effects through interference with DNA replication and transcription processes.

Properties

CAS No.

12083-92-0

Molecular Formula

C10H12Cl2Pt

Molecular Weight

398.2 g/mol

IUPAC Name

dichloroplatinum;tricyclo[5.2.1.02,6]deca-3,8-diene

InChI

InChI=1S/C10H12.2ClH.Pt/c1-2-9-7-4-5-8(6-7)10(9)3-1;;;/h1-2,4-5,7-10H,3,6H2;2*1H;/q;;;+2/p-2

InChI Key

WGIHWYYQPYXMJF-UHFFFAOYSA-L

SMILES

C1C2C=[C-]C1C3C2C=C[CH-]3.Cl[Pt+2]Cl

Canonical SMILES

C1C=CC2C1C3CC2C=C3.Cl[Pt]Cl

Origin of Product

United States

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